molecular formula C12H19ClN2O2 B8186308 Benzyl (4-aminobutan-2-yl)carbamate hydrochloride CAS No. 1965309-06-1

Benzyl (4-aminobutan-2-yl)carbamate hydrochloride

Cat. No.: B8186308
CAS No.: 1965309-06-1
M. Wt: 258.74 g/mol
InChI Key: UJJNQMABWBCAOW-UHFFFAOYSA-N
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Description

Benzyl (4-aminobutan-2-yl)carbamate hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.74 g/mol. It is primarily used in scientific research and is available from various suppliers for research purposes. The compound is known for its role as an intermediate in the synthesis of potential M1 muscarinic receptor agonists, which are being investigated for their potential in treating Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-aminobutan-2-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-aminobutan-2-amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-aminobutan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amine derivatives, and substituted carbamates.

Scientific Research Applications

Benzyl (4-aminobutan-2-yl)carbamate hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential in developing drugs for treating neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (4-aminobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as the M1 muscarinic receptor. The compound acts as an agonist, binding to the receptor and modulating its activity. This interaction leads to the activation of downstream signaling pathways, which can influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride
  • Benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride

Uniqueness

Benzyl (4-aminobutan-2-yl)carbamate hydrochloride is unique due to its specific interaction with the M1 muscarinic receptor, making it a valuable compound for research in neurological disorders. Its structural features and reactivity also distinguish it from other similar compounds.

Properties

IUPAC Name

benzyl N-(4-aminobutan-2-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJNQMABWBCAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-06-1
Record name Carbamic acid, N-(3-amino-1-methylpropyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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